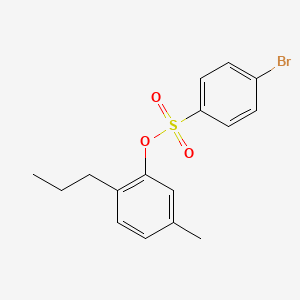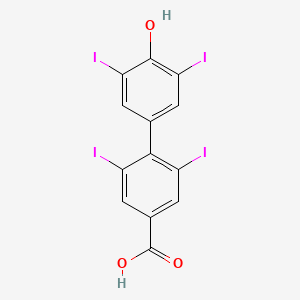
(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid is an organic compound characterized by its complex structure, which includes an amino group, a benzodioxole ring, and a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring is synthesized through a cyclization reaction.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.
Formation of the Phenylprop-2-enoic Acid Moiety: This involves the condensation of the benzodioxole derivative with a phenylacetic acid derivative under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the double bond in the phenylprop-2-enoic acid moiety to a single bond, forming a saturated derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated derivatives of the phenylprop-2-enoic acid moiety.
Substitution Products: Various substituted benzodioxole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Cosmetics: It can be incorporated into formulations for skincare products due to its potential antioxidant properties.
Mechanism of Action
The mechanism of action of (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
(E)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
3-(6-amino-1,3-benzodioxol-5-yl)propanoic acid: A saturated derivative lacking the double bond in the prop-2-enoic acid moiety.
Uniqueness:
Structural Features: The Z-configuration of the double bond in (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid imparts unique chemical and biological properties compared to its E-isomer.
Reactivity: The presence of the amino group and the benzodioxole ring allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
92856-23-0 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4/c17-13-8-15-14(20-9-21-15)7-11(13)6-12(16(18)19)10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19)/b12-6- |
InChI Key |
AVSNCWYLRDGFOY-SDQBBNPISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C3=CC=CC=C3)\C(=O)O)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C3=CC=CC=C3)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
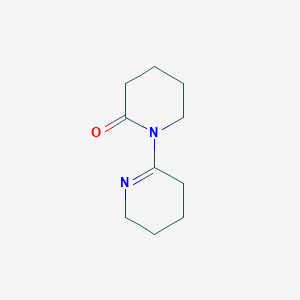
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)

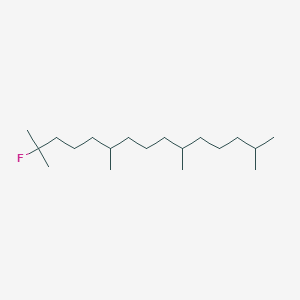
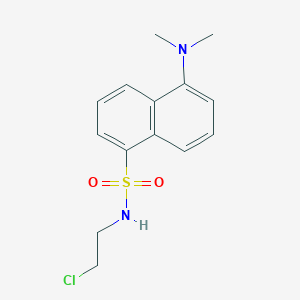
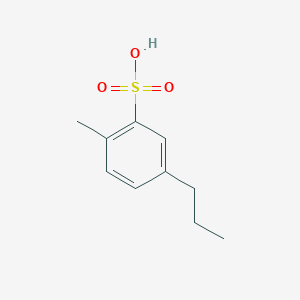

![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
